

A Comparative Analysis of EOS-984 and Other Investigational Immuno-Oncology Drugs

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Compound of Interest

Compound Name: EOS-984

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The landscape of immuno-oncology is rapidly evolving, with novel mechanisms of action being explored to overcome resistance to current therapies and improve patient outcomes. This guide provides a comparative analysis of **EOS-984**, a first-in-class Equilibrative Nucleoside Transporter 1 (ENT1) inhibitor, with other investigational immuno-oncology drugs. The comparison includes iTeos Therapeutics' own pipeline candidates, inupadenant (an A2A receptor antagonist) and belrestotug (an anti-TIGIT antibody), as well as divarasib, a KRAS G12C inhibitor from a different developer, to provide a broader context of targeted and immunological approaches in oncology.

Mechanism of Action

A fundamental differentiator between these investigational drugs is their mechanism of action. **EOS-984** introduces a novel approach by targeting the intracellular accumulation of adenosine, a key immunosuppressive molecule in the tumor microenvironment.

EOS-984: This is a first-in-class, orally administered small molecule that inhibits the Equilibrative Nucleoside Transporter 1 (ENT1).[1][2] By blocking ENT1, **EOS-984** prevents the uptake of adenosine into T cells. This intracellular accumulation of adenosine is a recently identified mechanism of T cell suppression. By inhibiting this process, **EOS-984** restores T cell proliferation and effector function, thereby enhancing the anti-tumor immune response.[3]

Inupadenant (EOS-850): This is a next-generation, insurmountable small molecule antagonist of the adenosine A2A receptor (A2AR).[4] Unlike **EOS-984** which acts intracellularly, inupadenant blocks the extracellular signaling of adenosine through its primary receptor on immune cells. This blockade is designed to be effective even in the presence of high adenosine concentrations found in the tumor microenvironment.

Belrestotug (EOS-448): This is a human IgG1 monoclonal antibody that targets the T cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT). TIGIT is an inhibitory receptor expressed on various immune cells, including T cells and NK cells. By blocking TIGIT, belrestotug aims to release the brakes on the anti-tumor immune response. Its Fc-gamma receptor (FcγR) engagement is designed to further enhance this response through multifaceted mechanisms.

Divarasib (GDC-6036): This is a highly potent and selective, orally bioavailable, covalent inhibitor of the KRAS G12C mutation.[5][6] Unlike the other drugs in this comparison, divarasib is a targeted therapy, not a direct immuno-oncology agent. It works by irreversibly binding to the mutant KRAS G12C protein, locking it in an inactive state and thereby inhibiting downstream oncogenic signaling pathways.[5]

Preclinical Data

Preclinical studies provide the foundational evidence for the therapeutic potential of these investigational drugs. The following tables summarize key in vitro and in vivo data.

In Vitro Potency and Selectivity

Drug	Target	Assay Type	IC50/Ki	Cell Line/System	Reference
EOS-984	ENT1	Binding	1.5 nM (IC50)	Not Specified	[7]
ENT1	3H-uridine uptake	2 nM (IC50)	Not Specified	[7]	
T-cell Proliferation (0.2% HSA)	Functional	0.1 nM (IC50)	Human T-cells	[7]	
T-cell Proliferation (50% HS)	Functional	7.5 nM (IC50)	Human T-cells	[7]	
ENT2	Adenosine uptake	350 nM (IC50)	Not Specified	[7]	
Divarasib	KRAS G12C	Biochemical	Sub-nanomolar (median IC50)	Not Specified	[5][6]
KRAS G12C vs. Wild Type	Cellular Selectivity	>18,000-fold	Mutant vs. Wild Type Cell Lines	[5][6]	

HSA: Human Serum Albumin, HS: Human Serum

In Vivo Efficacy

Drug	Cancer Model	Dosing	Key Findings	Reference
EOS-984	Humanized NCG mice with MDA-MB-231 (TNBC) tumors	Not Specified	Inhibited tumor growth alone and showed synergistic effect with anti-PD-1.	[3] [7]
Divarasib	Multiple KRAS G12C-positive xenograft models	Not Specified	Complete tumor growth inhibition.	[5] [6]

TNBC: Triple-Negative Breast Cancer

Clinical Data

Clinical trials are essential to evaluate the safety and efficacy of these investigational drugs in patients. The following table summarizes available clinical data.

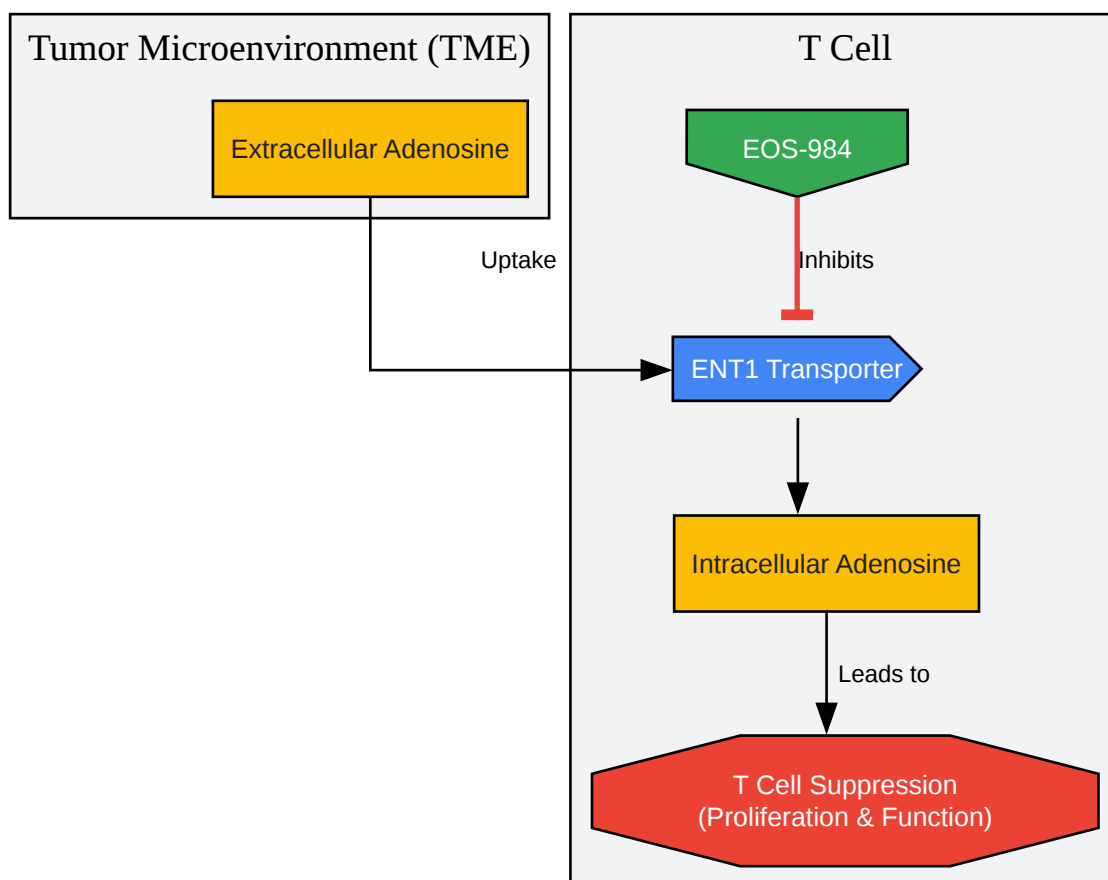
Drug	Trial Identifier	Phase	Cancer Type(s)	Key Results	Reference
EOS-984	Not specified	I	Advanced solid tumors	Ongoing, topline data expected in 2H 2024.	
Inupadenant (EOS-850)	A2A-005 (NCT05403385)	II	Non-small cell lung cancer (post-immunotherapy)	Combination with carboplatin/pemetrexed showed a 63.9% ORR. Development in NSCLC has been deprioritized.	[8] [9]
Belrestotug (EOS-448)	GALAXIES Lung-201 (NCT05565378)	II	Non-small cell lung cancer (PD-L1 high)	Combination with dostarlimab showed improved ORR but no significant PFS benefit. Development program terminated.	[10] [11] [12]
Divarasib (GDC-6036)	NCT04449874	I	KRAS G12C-mutant solid tumors	Confirmed ORR of 53.4% in NSCLC and 29.1% in colorectal cancer. Median PFS	[13]

of 13.1
months in
NSCLC.

ORR: Objective Response Rate, PFS: Progression-Free Survival, NSCLC: Non-Small Cell Lung Cancer

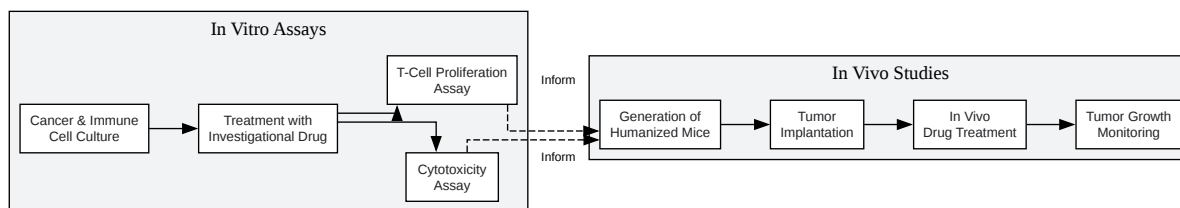
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a deeper understanding. The following diagrams were generated using Graphviz.



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Diagram 1: Mechanism of Action of **EOS-984**.



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Diagram 2: General Experimental Workflow in Immuno-Oncology Drug Development.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the drugs discussed.

ENT1 Transporter Assay

This assay is designed to measure the inhibitory activity of compounds like **EOS-984** on the ENT1 transporter.

- **Cell Culture:** Use a cell line that endogenously expresses or is engineered to overexpress human ENT1 (e.g., K562 cells).^[14]
- **Compound Incubation:** Plate the cells and incubate with varying concentrations of the test compound (e.g., **EOS-984**) or a known ENT1 inhibitor as a positive control (e.g., S-(4-Nitrobenzyl)-6-thioinosine, NBMPR).^{[15][16]}
- **Substrate Addition:** Add a radiolabeled ENT1 substrate, such as [3H]-uridine, to the cells for a short incubation period.^[15]
- **Uptake Termination:** Stop the uptake by rapidly washing the cells with ice-cold buffer.
- **Quantification:** Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

- Data Analysis: Calculate the percentage of inhibition of substrate uptake at each compound concentration and determine the IC50 value.[14]

Adenosine A2A Receptor Binding Assay

This assay determines the binding affinity of compounds like inupadenant to the A2A receptor.

- Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine A2A receptor (e.g., HEK293 cells).[17][18]
- Competitive Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled A2A receptor ligand and varying concentrations of the test compound (e.g., inupadenant).[17][18]
- Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
- Radioactivity Measurement: Wash the filters and measure the radioactivity retained on them using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the K_i (inhibitory constant).

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay evaluates the ability of antibodies like belrestotug to induce the killing of target cells by immune effector cells.

- Cell Preparation: Prepare target cells that express the antigen of interest (TIGIT for belrestotug) and label them with a fluorescent dye or an agent that can be measured upon cell lysis.
- Effector Cells: Isolate natural killer (NK) cells from peripheral blood mononuclear cells (PBMCs) to use as effector cells.

- Co-culture: Co-culture the target cells, effector cells, and varying concentrations of the test antibody (e.g., belrestotug).
- Incubation: Incubate the co-culture for a few hours to allow for cell killing.
- Quantification of Cell Lysis: Measure the release of the labeling agent from the target cells, which is proportional to the extent of cell lysis.
- Data Analysis: Calculate the percentage of specific lysis at each antibody concentration to determine its ADCC activity.

KRAS G12C Cellular Assay

This type of assay is used to assess the inhibitory effect of compounds like divarasib on KRAS G12C-driven signaling and cell proliferation.

- Cell Culture: Use a cancer cell line that harbors the KRAS G12C mutation (e.g., NCI-H358). [\[19\]](#)
- Compound Treatment: Treat the cells with a range of concentrations of the KRAS G12C inhibitor (e.g., divarasib).
- Western Blot Analysis: After treatment, lyse the cells and perform a Western blot to assess the phosphorylation status of downstream signaling proteins like ERK. A reduction in pERK levels indicates inhibition of the KRAS pathway. [\[20\]](#)
- Cell Viability Assay: In a parallel experiment, treat the cells with the inhibitor for a longer period (e.g., 72 hours) and then measure cell viability using an assay like the CellTiter-Glo® Luminescent Cell Viability Assay. [\[20\]](#)[\[21\]](#)
- Data Analysis: Determine the IC50 for both pERK inhibition and cell viability to quantify the potency of the inhibitor.

Conclusion

The field of oncology drug development is marked by a diversity of approaches, from direct targeting of oncogenic drivers to sophisticated manipulation of the immune system. **EOS-984** represents a novel strategy in immuno-oncology by targeting the intracellular adenosine

pathway, a mechanism distinct from the extracellular approach of A2A receptor antagonists like inupadenant. While the anti-TIGIT antibody belrestotug targets a more established immune checkpoint, its recent discontinuation highlights the challenges in translating promising mechanisms into clinical benefit. In contrast, the targeted therapy divarasib demonstrates the potential of precision oncology in a genetically defined patient population. The preclinical and emerging clinical data for **EOS-984** suggest a promising new avenue for cancer immunotherapy, and its continued development will be watched with keen interest by the research and clinical communities.

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